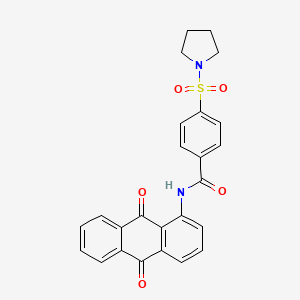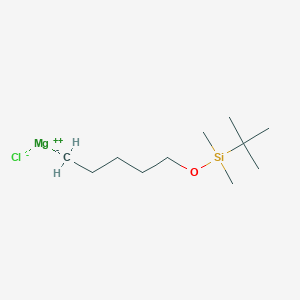
Magnesium;tert-butyl-dimethyl-pentoxysilane;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;tert-butyl-dimethyl-pentoxysilane;chloride is a complex organomagnesium compound. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium;tert-butyl-dimethyl-pentoxysilane;chloride typically involves the reaction of tert-butyl-dimethyl-pentoxysilane with magnesium chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the oxidation of the magnesium reagent. The reaction conditions often include low temperatures to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to maintain the quality and consistency of the product. The industrial production also incorporates advanced purification techniques to remove any impurities and ensure the reagent’s effectiveness in subsequent applications .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;tert-butyl-dimethyl-pentoxysilane;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: It can act as a reducing agent in certain reactions, particularly in the reduction of carbonyl compounds.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, where it can replace halides or other leaving groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in anhydrous conditions to prevent the hydrolysis of the magnesium reagent. Solvents such as THF or diethyl ether are commonly used to dissolve the reagents and facilitate the reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product is often a new carbon-carbon bond, while in reduction reactions, the product may be an alcohol or a reduced carbonyl compound .
Applications De Recherche Scientifique
Magnesium;tert-butyl-dimethyl-pentoxysilane;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds and the preparation of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of new drugs and therapeutic agents by facilitating the synthesis of key intermediates.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science
Mécanisme D'action
The mechanism of action of Magnesium;tert-butyl-dimethyl-pentoxysilane;chloride involves its role as a nucleophile in various chemical reactions. The magnesium atom in the compound acts as a Lewis acid, coordinating with the electrophilic center of the substrate and facilitating the nucleophilic attack by the tert-butyl-dimethyl-pentoxysilane group. This results in the formation of new carbon-carbon bonds and other reaction products .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylmagnesium chloride: Similar in structure and reactivity, used in Grignard reactions.
tert-Butyl-dimethylsilyl chloride: Used in the protection of hydroxyl groups in organic synthesis.
Magnesium chloride: A simpler magnesium compound used in various industrial applications.
Uniqueness
Magnesium;tert-butyl-dimethyl-pentoxysilane;chloride is unique due to its combination of magnesium and tert-butyl-dimethyl-pentoxysilane, which provides both nucleophilic and electrophilic properties. This dual functionality makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions .
Propriétés
IUPAC Name |
magnesium;tert-butyl-dimethyl-pentoxysilane;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25OSi.ClH.Mg/c1-7-8-9-10-12-13(5,6)11(2,3)4;;/h1,7-10H2,2-6H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLURRCLPSALPCU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC[CH2-].[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25ClMgOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
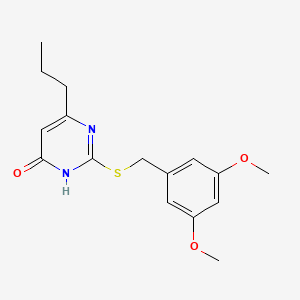
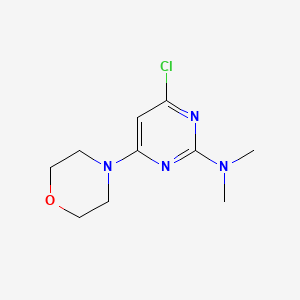
![N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-propylethanediamide](/img/structure/B2858074.png)
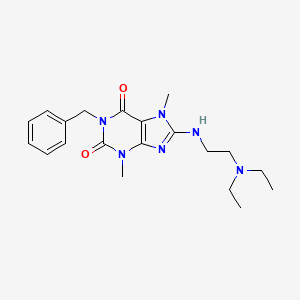
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2858077.png)
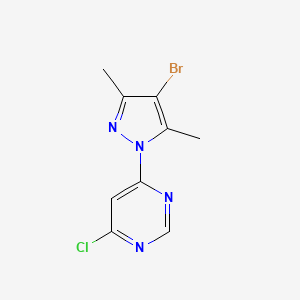
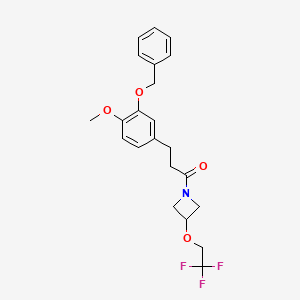
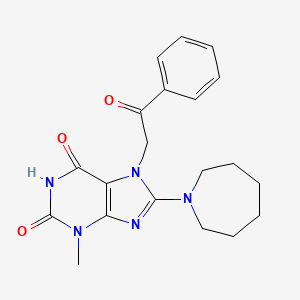
![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2858084.png)
![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2858085.png)
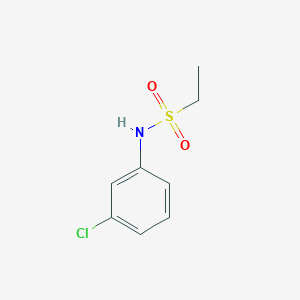
![(E)-4-(Dimethylamino)-N-[2-methoxy-2-(oxolan-3-yl)ethyl]but-2-enamide](/img/structure/B2858088.png)
![N-ethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2858089.png)
